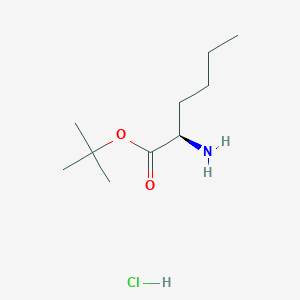

tert-butyl (2R)-2-aminohexanoate hydrochloride

Description

tert-butyl (2R)-2-aminohexanoate hydrochloride (CAS: EN300-6730773) is a chiral organic compound with the molecular formula C₉H₂₀ClNO₂ and a molecular weight of 209.72 g/mol . Structurally, it consists of a hexanoate backbone with a tert-butyl ester group at the carboxyl terminus and an amino group at the second carbon in the (R)-configuration, stabilized as a hydrochloride salt. This compound is primarily utilized as a chiral building block in pharmaceutical synthesis, particularly for introducing stereochemical complexity into drug candidates. Its tert-butyl group enhances steric protection of the ester moiety, improving stability during synthetic processes .

Properties

IUPAC Name |

tert-butyl (2R)-2-aminohexanoate;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H21NO2.ClH/c1-5-6-7-8(11)9(12)13-10(2,3)4;/h8H,5-7,11H2,1-4H3;1H/t8-;/m1./s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YWUGPFDZLBSQBJ-DDWIOCJRSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC(C(=O)OC(C)(C)C)N.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCC[C@H](C(=O)OC(C)(C)C)N.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H22ClNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

223.74 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl (2R)-2-aminohexanoate hydrochloride typically involves the protection of the amino group of norleucine with a tert-butyl group. This is followed by the formation of the hydrochloride salt. The reaction conditions often include the use of solvents such as dichloromethane and reagents like hydrochloric acid in ethyl acetate .

Industrial Production Methods

Industrial production of this compound involves large-scale synthesis using automated peptide synthesizers. The process includes the protection of the amino group, coupling reactions, and purification steps to ensure high purity and yield .

Chemical Reactions Analysis

Types of Reactions

tert-butyl (2R)-2-aminohexanoate hydrochloride undergoes various chemical reactions, including:

Oxidation: This reaction can be carried out using oxidizing agents like hydrogen peroxide.

Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride.

Substitution: Nucleophilic substitution reactions can occur with reagents like alkyl halides.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide in an aqueous medium.

Reduction: Sodium borohydride in methanol.

Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products Formed

Oxidation: Formation of corresponding oxo derivatives.

Reduction: Formation of reduced amine derivatives.

Substitution: Formation of substituted amino acid derivatives.

Scientific Research Applications

tert-butyl (2R)-2-aminohexanoate hydrochloride has a wide range of applications in scientific research:

Chemistry: Used in the synthesis of peptides and as a building block for more complex molecules.

Biology: Employed in the study of protein structure and function.

Medicine: Investigated for its potential therapeutic applications in drug development.

Industry: Utilized in the production of pharmaceuticals and biotechnological products

Mechanism of Action

The mechanism of action of tert-butyl (2R)-2-aminohexanoate hydrochloride involves its incorporation into peptides, where it can influence the structure and function of the resulting peptide. The molecular targets include enzymes and receptors that interact with the peptide, leading to various biological effects .

Comparison with Similar Compounds

(a) tert-butyl (2S)-2-aminohexanoate hydrochloride

- Molecular Formula: C₉H₂₀ClNO₂

- Molecular Weight : 209.72 g/mol

- CAS : 15911-73-6

- Key Differences : The (S)-enantiomer differs in stereochemistry at the α-carbon, which can significantly alter biological activity and metabolic pathways. For instance, the (R)-configuration may exhibit higher binding affinity in chiral drug targets .

(b) tert-butyl (2R)-6-amino-2-((tert-butoxycarbonyl)amino)hexanoate hydrochloride

- Molecular Formula : C₁₅H₃₁ClN₂O₄

- Molecular Weight : 338.88 g/mol

- CAS : 7750-45-0

- Key Differences: Features an additional Boc-protected amino group at the sixth carbon. This dual protection enhances its utility in peptide synthesis, enabling sequential deprotection strategies .

Functional Group Variants

(a) tert-butyl 2-aminopentanoate hydrochloride

(b) tert-butyl 2-[(cyclopropylmethyl)amino]acetate hydrochloride

- Molecular Formula: C₁₀H₂₀ClNO₂

- Molecular Weight : 221.72 g/mol

- CAS : 1909327-88-3

- Key Differences: Incorporates a cyclopropylmethyl group instead of a hexanoate chain, introducing ring strain and rigidity, which can modulate receptor interactions in drug design .

Complex Derivatives

(a) tert-butyl (2R)-2-amino-3-[4-(tert-butoxy)phenyl]propanoate hydrochloride

- Molecular Formula: C₁₇H₂₈ClNO₃

- Molecular Weight : 329.87 g/mol

- CAS : 1998701-20-4

- Key Differences : Aromatic phenyl group with a tert-butoxy substituent enhances π-π stacking interactions and solubility in hydrophobic environments .

Comparative Data Table

Biological Activity

Tert-butyl (2R)-2-aminohexanoate hydrochloride is a chiral amino acid derivative that has garnered attention in pharmaceutical and biochemical research due to its potential biological activities. This compound is primarily studied for its role as a building block in the synthesis of various bioactive molecules and its interactions with biological systems.

Chemical Structure

The chemical formula for this compound is . Its structure features a tert-butyl group attached to a chiral amino acid backbone, which is critical for its biological activity.

This compound functions primarily as a substrate or intermediate in the synthesis of various pharmacologically active compounds. Its biological activity can be attributed to its ability to modulate neurotransmitter systems, particularly through interactions with glycine transporters (GlyT).

- Glycine Transport Inhibition : Research indicates that this compound may act as an inhibitor of GlyT, which plays a significant role in regulating glycine levels in the central nervous system. Inhibition of GlyT can lead to increased synaptic glycine concentrations, enhancing inhibitory neurotransmission and potentially providing analgesic effects .

- Analgesic Properties : Studies have shown that compounds similar to this compound exhibit analgesic properties by reducing hyperalgesia and allodynia in animal models. This suggests that it may be beneficial for pain management therapies .

Pharmacokinetics

- Absorption and Metabolism : The compound is rapidly absorbed following intraperitoneal injection and has demonstrated stability in plasma, indicating potential for effective systemic delivery .

- Blood-Brain Barrier Penetration : Its structure allows it to cross the blood-brain barrier, making it a candidate for central nervous system-targeted therapies .

Study 1: Analgesic Efficacy

In a study evaluating various GlyT inhibitors, this compound analogs were tested for their ability to alleviate pain in rodent models. Results indicated significant reductions in pain responses compared to control groups, highlighting its potential as an analgesic agent .

Study 2: Neurotransmitter Modulation

Another investigation focused on the modulation of neurotransmitter release through GlyT inhibition. The study found that this compound effectively increased glycine levels at synapses, leading to enhanced inhibitory signaling and reduced excitatory overactivity in neuronal circuits .

Data Tables

| Compound | GlyT Inhibition IC50 (nM) | Analgesic Effect | BBB Penetration |

|---|---|---|---|

| tert-butyl (2R)-2-aminohexanoate | 105 | Yes | Yes |

| ORG25543 | 16 | Yes | Yes |

| GT-0198 | 105 | Yes | Yes |

Q & A

Basic: What are the recommended storage conditions and handling protocols for tert-butyl (2R)-2-aminohexanoate hydrochloride to maintain stability?

Answer:

Store the compound at 2–8°C in a tightly sealed, moisture-resistant container under inert gas (e.g., nitrogen). Use anhydrous solvents (e.g., DMSO) for dissolution to prevent hydrolysis. Purity (>97%, verified by HPLC or COA) should be confirmed prior to use to ensure experimental reproducibility .

| Property | Value | Reference |

|---|---|---|

| Storage Temp | 2–8°C | |

| Solubility (DMSO) | 10 mM at 25°C | |

| Purity Threshold | >97.00% |

Basic: Which analytical techniques are most effective for confirming the enantiomeric purity and structural integrity of this compound?

Answer:

- Chiral HPLC : Use a chiral stationary phase (e.g., amylose or cellulose derivatives) to separate enantiomers. Compare retention times with a certified standard .

- NMR Spectroscopy : Analyze the tert-butyl group’s singlet (~1.4 ppm in H NMR) and the α-amino proton’s coupling pattern to confirm stereochemistry .

- Mass Spectrometry (MS) : Validate molecular weight (338.87 g/mol) via ESI-MS or MALDI-TOF .

Advanced: How can computational methods optimize reaction pathways for synthesizing this compound with high enantioselectivity?

Answer:

- Quantum Chemical Calculations : Use density functional theory (DFT) to model transition states and predict enantiomeric excess (ee) during asymmetric synthesis. For example, simulate the energy barriers for competing stereochemical pathways .

- Machine Learning (ML) : Train models on existing kinetic data (e.g., reaction temperature, catalyst loading) to identify optimal conditions. Implement feedback loops where experimental results refine computational parameters .

Advanced: What methodologies resolve contradictions in solubility data across experimental setups?

Answer:

- Standardized Solubility Assays : Conduct parallel experiments using USP/Ph.Eur. guidelines for solvent preparation (e.g., DMSO purity ≥99.9%) and controlled temperature (±0.1°C) .

- Dynamic Light Scattering (DLS) : Detect aggregation in solution, which may artificially lower measured solubility .

| Factor Causing Discrepancy | Mitigation Strategy | Reference |

|---|---|---|

| Solvent impurities | Use HPLC-grade solvents | |

| Temperature fluctuations | Calibrate thermal controls |

Basic: What synthetic routes yield this compound with minimal byproduct formation?

Answer:

- Boc-Protection Strategy : React (2R)-2-aminohexanoic acid with di-tert-butyl dicarbonate (Boc₂O) in THF/water (pH 8–9). Isolate the Boc-protected intermediate, then treat with HCl/dioxane to form the hydrochloride salt .

- Byproduct Reduction : Optimize stoichiometry (1:1.05 molar ratio of amine to Boc₂O) and monitor reaction progress via TLC (Rf = 0.3 in EtOAc/hexane) .

Advanced: How can researchers assess the compound’s stability under physiological conditions for drug delivery applications?

Answer:

- Accelerated Stability Testing : Incubate the compound in PBS (pH 7.4) at 37°C. Sample at intervals (0, 24, 48 hrs) and quantify degradation via LC-MS. Compare with stability in acidic (pH 2.0) and basic (pH 9.0) buffers .

- Mechanistic Studies : Use C NMR to track hydrolysis of the tert-butyl ester under simulated gastric conditions .

Advanced: What strategies mitigate batch-to-batch variability in enantiomeric purity during scale-up?

Answer:

- Process Analytical Technology (PAT) : Implement in-line FTIR or Raman spectroscopy to monitor ee in real-time during synthesis .

- Crystallization Optimization : Use chiral resolving agents (e.g., tartaric acid derivatives) to enhance enantiomeric separation during recrystallization .

Basic: How should researchers validate the compound’s identity in cross-disciplinary studies?

Answer:

- Multi-Technique Cross-Validation :

Advanced: What experimental designs elucidate the compound’s role in modulating enzyme activity?

Answer:

- Kinetic Assays : Measure and of target enzymes (e.g., proteases) with/without the compound. Use Michaelis-Menten plots to identify inhibition mechanisms .

- Isothermal Titration Calorimetry (ITC) : Quantify binding affinity () and stoichiometry between the compound and enzyme .

Advanced: How do steric and electronic effects of the tert-butyl group influence the compound’s reactivity in nucleophilic substitutions?

Answer:

- Steric Analysis : Compare reaction rates with analogs (e.g., methyl or benzyl esters) using Hammett plots. The tert-butyl group’s bulkiness reduces nucleophilic attack at the ester carbonyl .

- DFT Simulations : Calculate partial charges on the carbonyl carbon to predict susceptibility to nucleophiles .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.